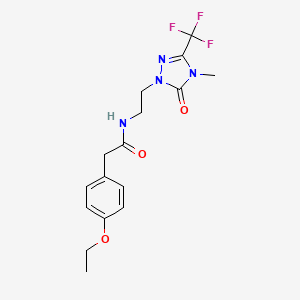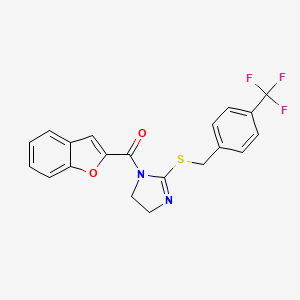![molecular formula C16H12ClN3O3S2 B2834175 (Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate CAS No. 1273562-43-8](/img/structure/B2834175.png)
(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles have been the subject of much research due to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole compounds can undergo a variety of chemical reactions, largely dependent on the substituents present on the ring. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, showing high singlet oxygen quantum yield. These compounds exhibit potential for photodynamic therapy in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antibiotic Development
Tatsuta et al. (1994) explored the practical preparation of a Z-isomer as a side-chain for fourth-generation cephem antibiotics. This research highlights the significance of structural modifications in developing clinically useful antibiotic agents (Tatsuta et al., 1994).
Synthetic Methodologies
Pokhodylo, Shyyka, Savka, and Obushak (2010) investigated novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study contributes to the understanding of synthetic pathways and the potential for creating diverse thiophene derivatives (Pokhodylo et al., 2010).
Antimicrobial Activity
Shahana and Yardily (2020) synthesized novel compounds involving thiazol and thiophene units and performed docking studies to understand their antibacterial activity. This research demonstrates the antimicrobial potential of such compounds (Shahana & Yardily, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(Z)-[amino-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S2/c17-16-19-8-12(25-16)9-22-11-4-1-3-10(7-11)14(18)20-23-15(21)13-5-2-6-24-13/h1-8H,9H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUMZPNRRHYDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(=NOC(=O)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C(=N/OC(=O)C3=CC=CS3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)
![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)
![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)

methanone](/img/structure/B2834099.png)
![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)

![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2834107.png)

![2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)
